Product packaging for C.I. Reactive Green 6(Cat. No.:CAS No. 12225-75-1)

C.I. Reactive Green 6

Cat. No.: B1172565
CAS No.: 12225-75-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Reactive Dyes in Industrial Chemistry and Environmental Science

Reactive dyes represent a crucial class of synthetic colorants in industrial chemistry, primarily due to their ability to form covalent bonds with textile fibers. meghmaniglobal.comvipulorganics.comresearchgate.net This chemical bonding results in excellent wash fastness and vibrant, long-lasting colors, making them a preferred choice for dyeing cellulosic fibers like cotton, linen, and viscose. vipulorganics.comiwaponline.comscribd.com The versatility of reactive dyes extends to other materials such as wool, silk, and even some synthetic fibers like nylon. meghmaniglobal.comwikipedia.org Their applications are diverse, encompassing exhaust dyeing, printing, and even in the paper and leather industries. vipulorganics.commeghmaniglobal.com

From an environmental science perspective, reactive dyes present a dual significance. On one hand, their high fixation efficiency, when optimized, can lead to reduced dye in wastewater compared to other dye classes. meghmaniglobal.comthehempshop.co.uk Modern advancements have focused on developing reactive dyes that require less water and energy during the dyeing process. meghmaniglobal.comchemrxiv.org However, the incomplete exhaustion and hydrolysis of reactive dyes during application are significant environmental concerns. iwaponline.comwikipedia.orgsustainability-directory.com Unfixed dyes and the large amounts of salt and alkali used in the dyeing process contribute to water pollution, high total dissolved solids (TDS), and chemical oxygen demand (COD) in effluents. sustainability-directory.comtlr-journal.comresearchgate.net The potential for some reactive dyes and their byproducts to exhibit toxicity to aquatic life is also a key area of environmental research. iwaponline.comsustainability-directory.com

Academic Classification and Structural Context of C.I. Reactive Green 6 within Reactive Dye Chemistry

Reactive dyes are systematically classified based on several criteria, including their reactive group, dyeing temperature, and the number of reactive groups. meghmaniglobal.comtextileexplainer.com

Classification Based on Reactive Group:

Halogenated Heterocycles: This is a major group that includes triazine and pyrimidine (B1678525) derivatives. textileexplainer.combsdi-bd.org

Activated Vinyl Compounds: The most prominent example is the vinyl sulfone group. textileexplainer.combsdi-bd.org

Classification Based on Reactivity/Dyeing Temperature:

Cold Brand (High Reactivity): These dyes, such as dichlorotriazine dyes, react at lower temperatures. meghmaniglobal.combsdi-bd.org

Medium Brand (Medium Reactivity): These require moderate temperatures for fixation. meghmaniglobal.combsdi-bd.org

Hot Brand (Low Reactivity): Monochlorotriazine dyes fall into this category, needing higher temperatures. meghmaniglobal.com

Classification Based on Functional Group:

Monofunctional Dyes: Contain one reactive group. textileexplainer.com

Bifunctional and Polyfunctional Dyes: Contain two or more reactive groups, often leading to higher fixation rates. meghmaniglobal.comwikipedia.orgtextiletoday.com.bd

This compound belongs to the azo and anthraquinone (B42736) classes of dyes. worlddyevariety.com Its molecular structure contains reactive groups that allow it to form covalent bonds with the fiber. The manufacturing process involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 4,4′-Diaminoazobenzene-2-sulfonic acid, followed by a reaction with 2,4,6-Trichloro-1,3,5-triazine. worlddyevariety.comchemicalbook.com

Scope and Objectives of Contemporary Academic Research on this compound

Contemporary academic research on this compound and similar reactive dyes is multifaceted, with a strong emphasis on mitigating their environmental impact. Key research objectives include:

Improving Fixation Efficiency: A primary goal is to design new reactive systems or modify existing ones to maximize the covalent bonding with fibers, thus minimizing dye in the wastewater. researchgate.net

Wastewater Treatment Technologies: A significant body of research is dedicated to developing effective methods for treating effluents containing reactive dyes. This includes advanced oxidation processes (AOPs), biological treatments, and adsorption techniques to decolorize and detoxify the wastewater. iwaponline.comtlr-journal.com

Understanding Degradation Pathways: Researchers are investigating the degradation mechanisms of reactive dyes under various treatment conditions to ensure that the breakdown products are less harmful than the parent dye molecule.

Development of Greener Dyeing Processes: This includes research into using natural and biodegradable auxiliaries, reducing water and energy consumption, and exploring novel dyeing techniques like digital printing and supercritical carbon dioxide dyeing. chemrxiv.org

Toxicity and Ecotoxicity Assessment: Studies are conducted to evaluate the potential toxicity of reactive dyes and their degradation byproducts on various organisms to better understand their environmental risk profile. sustainability-directory.com For instance, research on C.I. Reactive Green 12, a related dye, has explored its degradation using UV/chlorine advanced oxidation processes and the influence of various water components on this process. tandfonline.com

Properties

CAS No.

12225-75-1

Molecular Formula

BF3H4O2

Synonyms

C.I. Reactive Green 6

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity Studies of C.i. Reactive Green 6

Established Synthetic Pathways for Reactive Dyes Relevant to C.I. Reactive Green 6 and Analogues

The synthesis of this compound is a multi-step process involving the condensation of several key intermediates. The primary manufacturing method involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4,4′-Diaminoazobenzene-2-sulfonic acid. worlddyevariety.comchemicalbook.com This intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comchemicalbook.com This final step introduces the dichlorotriazine reactive group, which is characteristic of many reactive dyes and crucial for their ability to bind to textile fibers. worlddyevariety.comchemicalbook.com

The molecular structure of this compound combines anthraquinone (B42736) and azo chromophores, which are responsible for its olive green shade. worlddyevariety.com The presence of multiple sulfonate groups imparts water solubility, a necessary property for the dyeing process. tekstilec.si The general synthetic approach for dichlorotriazine reactive dyes, such as this compound, involves the reaction of a chromophoric precursor containing an amino group with cyanuric chloride. tekstilec.siuctm.edu This modular synthesis allows for the creation of a wide variety of colors by changing the chromophore.

Reactant 1 Reactant 2 Reactant 3 Product
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid4,4′-Diaminoazobenzene-2-sulfonic acid2,4,6-Trichloro-1,3,5-triazineThis compound

Mechanistic Investigations of Dye-Substrate Interactions for this compound (e.g., covalent bond formation with cellulosic fibers)

The defining characteristic of reactive dyes, including this compound, is their ability to form covalent bonds with the substrate, most commonly cellulosic fibers like cotton. tekstilec.sitextilementor.com This chemical bond is responsible for the high wash fastness of reactive dyes compared to other dye classes that rely on physical adsorption. textilementor.com The reactive group in this compound is the dichlorotriazine moiety. worlddyevariety.comscribd.com

The reaction with cellulose (B213188) occurs under alkaline conditions. The alkali, typically sodium carbonate, deprotonates the hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions. scribd.commdpi.com These anions then attack the electrophilic carbon atoms of the dichlorotriazine ring, displacing a chloride ion in a nucleophilic substitution reaction. scribd.com This results in the formation of a stable ether linkage between the dye molecule and the cellulose fiber. chimia.ch

However, a competing reaction is the hydrolysis of the reactive group, where the dye reacts with hydroxide (B78521) ions in the water instead of the fiber. scribd.com This hydrolyzed dye is no longer able to react with the cellulose and must be washed off, which can contribute to effluent pollution. ncsu.edu Dichlorotriazine dyes are known to be highly reactive, which makes them suitable for dyeing at lower temperatures, but also more prone to hydrolysis. scribd.com

Influence of Reaction Conditions on this compound Reactivity and Fixation Efficiency

The efficiency of the dyeing process with this compound is highly dependent on several reaction conditions, primarily pH, temperature, and electrolyte concentration. dyestuffscn.comgavinpublishers.com

Temperature: Increasing the temperature generally increases the rate of both the dye-fiber reaction and the hydrolysis reaction. dyestuffscn.comgavinpublishers.com For highly reactive dichlorotriazine dyes like this compound, dyeing can be carried out at relatively low temperatures. scribd.com However, an optimal temperature must be chosen to maximize the rate of fixation while minimizing hydrolysis. researchgate.net Very high temperatures can also lead to a decrease in dye substantivity due to the increased kinetic energy of the dye molecules, causing rapid adsorption and desorption. researchgate.net

Electrolyte Concentration: The addition of a neutral electrolyte, such as sodium chloride or sodium sulfate (B86663), is crucial for the exhaustion of the dye onto the fiber. dyestuffscn.comgavinpublishers.com The electrolyte helps to overcome the natural negative surface charge of cellulose in water, which would otherwise repel the anionic dye molecules. dyestuffscn.com This allows the dye to get closer to the fiber surface, facilitating adsorption and subsequent reaction.

Parameter Effect on Fixation Effect on Hydrolysis General Recommendation
pH Increases with pH to an optimumIncreases with pHControl between 10-11 dyestuffscn.comkinnaird.edu.pk
Temperature Increases with temperature to an optimumIncreases with temperatureBalance between fixation rate and hydrolysis dyestuffscn.comresearchgate.net
Electrolyte Increases exhaustion and subsequent fixationNo direct effectAdd to overcome fiber-dye repulsion dyestuffscn.com

Derivatization and Modification Strategies for Reactive Dyes for Enhanced Functionality or Reduced Environmental Impact

Research into reactive dyes is ongoing, with a focus on improving their performance and reducing their environmental footprint. Key areas of investigation include the development of bifunctional and polyfunctional dyes, and the cationization of cotton.

Environmental Fate and Remediation Strategies for C.i. Reactive Green 6

Occurrence and Academic Concerns of Reactive Dyes in Aqueous Environments

Reactive dyes are a significant class of synthetic colorants used extensively in the textile industry for dyeing cellulosic fibers like cotton. researchgate.netmdpi.com However, a considerable portion of these dyes, estimated to be around 12% of the total used annually, is lost during the manufacturing and application processes. epa.gov Of these losses, about 20% are discharged into the environment through wastewater treatment plant effluents. epa.gov The presence of these dyes in aquatic ecosystems is a growing concern due to their persistence and potential toxicity. iwaponline.com

The primary source of C.I. Reactive Green 6 release into the environment is from the wastewater generated during textile dyeing and printing processes. mdpi.comsrce.hr Inefficient fixation of the dye to the fabric fibers results in a significant amount of the dye being washed off and entering the waste stream. epa.gov These industrial effluents, containing unfixed this compound and other chemicals, are typically discharged into local water bodies, often after some form of treatment. mdpi.com However, conventional wastewater treatment plants are often not effective in completely removing reactive dyes, leading to their release into rivers and streams. epa.govmdpi.com

This compound, like many reactive dyes, is designed to be stable under various conditions to ensure the colorfastness of textiles. This inherent stability contributes to its persistence in aquatic environments. iwaponline.comnih.gov The complex aromatic structure of the dye molecule makes it resistant to degradation by light, temperature, and microbial action. iwaponline.com Once in an aquatic system, this compound can remain in the water column, potentially affecting light penetration and, consequently, aquatic plant life. It can also adsorb to sediments, where it may persist for extended periods. The persistence of such dyes raises concerns about their long-term ecological impact and potential for bioaccumulation in aquatic organisms. iwaponline.com

Adsorption-Based Remediation of this compound

Adsorption has proven to be an effective and economically viable method for removing dyes from wastewater. srce.hr This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent. A variety of materials have been investigated for their potential to remove reactive dyes from aqueous solutions.

The adsorption of this compound onto an adsorbent can occur through several mechanisms, which are largely dependent on the chemical nature of both the dye and the adsorbent material. Key mechanisms include:

Electrostatic Attraction: this compound is an anionic dye, meaning it carries a negative charge in solution. Adsorbents with a positively charged surface can effectively remove the dye through electrostatic attraction. acs.org

Ion Exchange: Some adsorbents possess exchangeable ions on their surface. These ions can be swapped with the anionic dye molecules from the solution. mdpi.com

Physical Adsorption: This involves weaker intermolecular forces, such as van der Waals forces, that attract the dye molecules to the adsorbent surface. nih.gov

Chemisorption: This involves the formation of a chemical bond between the dye molecule and the adsorbent surface, resulting in a stronger and often irreversible adsorption. nih.gov

The effectiveness of adsorption is also influenced by factors such as the pH of the solution, the initial concentration of the dye, and the temperature. mdpi.com

Research has focused on developing low-cost and highly efficient adsorbents for dye removal. Some promising materials include:

Modified Clays: Bentonite and other clays, when modified, have shown significant potential for adsorbing reactive dyes. mdpi.com Their layered structure and ion-exchange capabilities make them effective adsorbents.

Biochar: Produced from the pyrolysis of biomass, biochar is a carbon-rich material with a porous structure and a large surface area, making it an excellent candidate for dye adsorption. nih.gov

Industrial Wastes: Materials such as fly ash and red mud have been investigated as low-cost adsorbents for dye removal. mdpi.com

Nanomaterials: Graphene oxide and carbon nanotubes have demonstrated high adsorption capacities for various dyes due to their exceptionally large surface areas and unique surface chemistries. researchgate.netmdpi.com

Adsorption Capacities of Various Adsorbents for Reactive Dyes

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Reference
Modified BentoniteReactive RedData not specified mdpi.com
Graphene OxideRhodamine BData not specified researchgate.net
Activated CarbonReactive Black 5Data not specified srce.hr
nZVI/(Fe-Mn) binary oxide/bentonite nanocompositeReactive Yellow 145338.9 researchgate.net

For an adsorption process to be economically and environmentally sustainable, the regeneration and reuse of the adsorbent are crucial. researchgate.netresearchgate.net Several methods can be employed to regenerate spent adsorbents:

Chemical Regeneration: This involves using chemical agents such as acids, bases, or organic solvents to desorb the dye from the adsorbent. researchgate.netrsc.org The choice of regenerant depends on the nature of the adsorption forces. For instance, a basic solution like sodium hydroxide (B78521) can be effective in desorbing anionic dyes from positively charged adsorbents. rsc.orgresearchgate.net

Thermal Regeneration: This high-temperature process can be used to decompose the adsorbed dye molecules, although it can sometimes damage the adsorbent's structure. nih.gov

Advanced Oxidation Processes: Techniques like photocatalysis can be used to degrade the adsorbed dye molecules into simpler, less harmful substances. nih.gov

Biodegradation and Bioremediation of this compound

Biodegradation and bioremediation are considered eco-friendly and cost-effective approaches for the treatment of textile effluents containing reactive dyes. These processes utilize microorganisms to break down the complex dye molecules into simpler, less harmful compounds.

Microbial Degradation Pathways of this compound by Bacterial and Fungal Strains

While specific degradation pathways for this compound have not been detailed in the available literature, studies on similar reactive green dyes provide insight into the microbial processes involved.

A study on the biodegradation of the azo dye Reactive Green 19 by Pseudomonas aeruginosa isolated from textile effluent demonstrated a 94% decolorization of the dye (50 mg/L) after 9 days of incubation at 37°C and a pH of 7. mabjournal.com This suggests the bacterium's enzymatic system is capable of cleaving the azo bonds, which are responsible for the dye's color.

Furthermore, a bacterial consortium designated as GR, comprising Proteus vulgaris and Micrococcus glutamicus, has shown the ability to rapidly decolorize and degrade the sulfonated reactive dye Green HE4BD. This consortium exhibited significantly higher decolorization activity compared to the individual strains, indicating a synergistic action. nih.gov The complete degradation of the dye was confirmed by the significant reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), suggesting mineralization of the dye molecule. nih.gov

Another study reported that a bacterial consortium (M1C and M2C) was capable of degrading more than 97% of Reactive Green-19 within 24 hours under static conditions at a pH of 8 and temperatures between 30-35°C. nih.gov

Research on C.I. Reactive Green 19A by Micrococcus glutamicus NCIM-2168 showed complete decolorization and significant degradation of the dye within 42 hours under static conditions. nih.gov The degradation resulted in the formation of various metabolites, which were found to be non-toxic. nih.gov

Fungal strains are also known for their ability to degrade a wide range of dyes. bohrium.com For instance, a mangrove yeast strain demonstrated the ability to decolorize C.I. Reactive Green 19 by 61.45% within 72 hours. mdpi.com

The initial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. nih.gov Under anaerobic conditions, this cleavage is carried out by azoreductase enzymes. aalto.fi Subsequently, these aromatic amines can be further degraded into simpler molecules under aerobic conditions. aalto.fi

Table 1: Microbial Degradation of Reactive Green Dyes
Microorganism/ConsortiumDyeDecolorization EfficiencyConditionsReference
Pseudomonas aeruginosaReactive Green 1994%50 mg/L, 9 days, 37°C, pH 7 mabjournal.com
Consortium GR (Proteus vulgaris & Micrococcus glutamicus)Green HE4BDHigh- nih.gov
Consortium M1C and M2CReactive Green-19>97%24 hours, static, 30-35°C, pH 8 nih.gov
Micrococcus glutamicus NCIM-2168C.I. Reactive Green 19A100%50 mg/L, 42 hours, 37°C, pH 8, static nih.gov
Mangrove YeastC.I. Reactive Green 1961.45%72 hours mdpi.com

Enzymatic Biotransformation of this compound and Associated Enzymes

The biotransformation of reactive dyes is primarily carried out by various intracellular and extracellular enzymes produced by microorganisms. nih.gov For azo dyes like this compound, the key enzymes involved are oxidoreductases, which include azoreductases, laccases, and peroxidases. nih.govaalto.fi

Azoreductases are crucial for the initial cleavage of the azo bond, which is the chromophoric group in these dyes. This reductive process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. nih.govaalto.fi

Laccases and Peroxidases (such as Lignin Peroxidase and Manganese Peroxidase) are oxidative enzymes that can degrade a wide range of aromatic compounds, including the aromatic amines produced from the initial azo bond cleavage. aalto.fi These enzymes are less specific than azoreductases and can act on a broader range of substrates. aalto.fi The degradation of C.I. Reactive Green 19A by Micrococcus glutamicus NCIM-2168 was found to involve oxidoreductive enzymes. nih.gov Similarly, the degradation of Green HE4BD by the GR consortium also pointed to the involvement of these enzymes. nih.gov

The enzymatic degradation process can lead to the complete mineralization of the dye into carbon dioxide, water, and other inorganic compounds. nih.gov

Table 2: Enzymes Involved in Reactive Dye Biotransformation
EnzymeTypeFunction in Dye DegradationReference
AzoreductaseOxidoreductaseReductive cleavage of azo bonds nih.govaalto.fi
LaccaseOxidoreductaseOxidation of aromatic amines and other phenolic compounds aalto.fi
Lignin PeroxidaseOxidoreductaseOxidation of a wide range of aromatic compounds aalto.fi
Manganese PeroxidaseOxidoreductaseOxidation of phenolic and non-phenolic aromatic compounds researchgate.net

Bioreactor Configurations for this compound Wastewater Treatment

Various bioreactor configurations have been developed and optimized for the treatment of textile wastewater containing reactive dyes. The choice of bioreactor depends on factors such as the type of dye, wastewater characteristics, and the microorganisms used. Common types of bioreactors include:

Sequencing Batch Reactors (SBRs): These reactors operate in a cyclical manner with distinct phases for filling, reaction (anaerobic/aerobic), settling, and decanting. SBRs have been shown to be effective in treating textile effluents containing azo reactive dyes, achieving high color and COD removal efficiencies. researchgate.net

Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration, offering high-quality effluent. Anaerobic MBRs have demonstrated excellent performance in removing color and COD from textile wastewater containing reactive dyes. researchgate.netsciencepubco.com

Fluidized Bed Bioreactors (FBRs): In FBRs, the microbial biomass is attached to small carrier particles that are kept in suspension by the upward flow of wastewater. This configuration provides a large surface area for microbial growth and high mass transfer rates.

Packed Bed Bioreactors (PBRs): PBRs consist of a bed of packing material to which microorganisms are attached. The wastewater flows through the bed, allowing for contact with the microbial biofilm.

Upflow Anaerobic Sludge Blanket (UASB) Reactors: UASB reactors are high-rate anaerobic treatment systems where wastewater flows upwards through a blanket of granular sludge. They are particularly effective for the anaerobic reduction of azo dyes.

The successful treatment of reactive dyes often involves a two-stage process, with an initial anaerobic stage for the reductive cleavage of the azo bond, followed by an aerobic stage for the degradation of the resulting aromatic amines. nih.gov Bioreactors that can accommodate both anaerobic and aerobic conditions, such as SBRs and some MBR configurations, are therefore particularly suitable for this purpose. researchgate.net

Phytoremediation Approaches for this compound

Phytoremediation is a green technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. researchgate.net Aquatic plants, in particular, have shown significant potential for the treatment of dye-containing wastewater. mdpi.com While specific studies on the phytoremediation of this compound are not available, research on other reactive azo dyes provides valuable insights.

Aquatic macrophytes such as water hyacinth (Eichhornia crassipes), water lettuce (Pistia stratiotes), and duckweed (Lemna minor) have been effectively used for the decolorization of textile effluents. researchgate.net These plants can remove dyes from water through several mechanisms:

Rhizofiltration: The roots of the plants absorb and adsorb pollutants from the water.

Phytodegradation: The plants produce enzymes that can break down the organic pollutants.

Phytoaccumulation: The plants absorb and store the pollutants in their tissues.

For instance, the submerged freshwater macroalga Chara vulgaris has been shown to effectively remove the acidic azo dye methyl red from aqueous solutions. bohrium.com The process was found to be favorable at a pH of 5 and followed pseudo-second-order kinetics. bohrium.com Another aquatic plant, Ceratophyllum demersum, has been used for the phytoremediation of mixed reactive azo dyes. researchgate.net

The effectiveness of phytoremediation can be influenced by factors such as the plant species, dye concentration, pH, and contact time. bohrium.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). tandfonline.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including reactive dyes. neptjournal.com AOPs are particularly effective for treating textile effluents that are resistant to conventional biological treatments. tandfonline.com

The degradation of azo dyes by AOPs generally follows pseudo-first-order kinetics. neptjournal.comresearchgate.net The mechanism involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophoric azo bond and the aromatic rings. dergipark.org.tr This results in the decolorization of the wastewater and the formation of smaller, more biodegradable organic molecules, and ultimately, complete mineralization to CO2, H2O, and inorganic ions. neptjournal.com

Various AOPs have been investigated for the degradation of reactive dyes, including:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. neptjournal.com

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency of this process can be enhanced by UV light (photo-Fenton). tandfonline.com

The efficiency of AOPs is influenced by several factors, including pH, initial dye concentration, oxidant dosage, and UV intensity. neptjournal.commdpi.com

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (usually UV or solar light) to generate reactive oxygen species, including hydroxyl radicals. researchgate.net These reactive species then degrade the organic pollutants.

A study on the photocatalytic degradation of Reactive Green 19 (RG-19) using nano ZnO as a photocatalyst demonstrated the effectiveness of this process. The key findings from this study include:

Effect of pH: The optimal pH for the photocatalytic decolorization of RG-19 was found to be 8.

Effect of Catalyst Dose: The degradation rate increased with an increase in the nano ZnO dose, with an optimum dosage of 800 mg/L.

Effect of Irradiation Time: The removal efficiency of RG-19 increased with increasing irradiation time, reaching 100% decolorization after 160 minutes under optimal conditions.

Kinetics: The decolorization process of RG-19 followed pseudo-first-order kinetics.

The mechanism of photocatalytic degradation involves the excitation of the semiconductor by light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which are responsible for the degradation of the dye molecules. researchgate.net

Table 3: Optimal Conditions for Photocatalytic Degradation of Reactive Green 19
ParameterOptimal ValueReference
pH8
Nano ZnO Dose800 mg/L
Irradiation Time160 minutes (for 100% decolorization)

Electrochemical Oxidation of this compound

Electrochemical oxidation is another effective AOP for the treatment of dye-containing wastewater. This process involves the degradation of pollutants through direct or indirect oxidation at the anode.

The choice of electrode material is a critical factor that influences the efficiency and mechanism of the electrochemical degradation of this compound.

Electrode Materials: Different anode materials have different oxygen evolution potentials and catalytic activities. Common materials include platinum, dimensionally stable anodes (DSAs) like Ti/RuO2, and boron-doped diamond (BDD). BDD electrodes are known for their high efficiency in generating hydroxyl radicals, leading to complete mineralization of organic pollutants. Sacrificial anodes, such as iron or aluminum, can also be used in a process called electrocoagulation, where the in-situ generated metal hydroxides flocculate and remove the dye.

Reaction Mechanisms: The degradation can occur through:

Direct Anodic Oxidation: The dye molecule is adsorbed on the anode surface and is directly oxidized by transferring electrons to the anode.

Indirect Oxidation: This is often the dominant mechanism. Reactive species such as hydroxyl radicals, active chlorine (if chloride is present in the electrolyte), and other oxidants are electrochemically generated in the solution. These species then attack and degrade the dye molecules. For instance, in the presence of a supporting electrolyte like sodium sulfate (B86663), hydroxyl radicals are generated from the oxidation of water at the anode surface.

To maximize the removal of this compound and minimize energy consumption, several electrochemical parameters need to be optimized:

Current Density: A higher current density generally leads to a faster degradation rate but also increases energy consumption and can lead to mass transport limitations.

Initial pH: The pH of the electrolyte can affect the stability of the electrode, the speciation of the dye, and the efficiency of the generation of oxidizing species.

Supporting Electrolyte: The type and concentration of the supporting electrolyte are important for the conductivity of the solution and can also participate in the reaction (e.g., chloride ions forming active chlorine).

Electrolysis Time: The degradation efficiency increases with the electrolysis time.

Studies on similar reactive dyes have shown that optimization of these parameters can lead to high color and Chemical Oxygen Demand (COD) removal efficiencies. For example, in the electrochemical oxidation of Reactive Green 15 using a platinum anode, the COD value was significantly reduced after 30 minutes of electrolysis at an applied voltage of 12V in the presence of 0.1M sodium sulfate.

ParameterConditionCOD after 30 min (mg/L O2)
With Membrane12V<30
Without Membrane12V102.4

Table 1. Effect of a membrane on the electrochemical degradation of Reactive Green 15 at 12V.

Fenton and Photo-Fenton Processes for this compound

The Fenton process is a homogeneous catalytic oxidation process that uses ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals. The photo-Fenton process is an enhancement of the Fenton process where UV-Vis light is used to photochemically reduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals.

The degradation of this compound via Fenton and photo-Fenton processes would involve the attack of these highly reactive and non-selective hydroxyl radicals on the dye's chromophore and auxochrome groups, leading to the breakdown of the molecule into smaller, less colored, and often biodegradable compounds, and eventually to complete mineralization (CO2, H2O, and inorganic ions).

The efficiency of these processes is highly dependent on parameters such as:

pH: The optimal pH for the Fenton reaction is typically around 3.

Concentrations of Fe2+ and H2O2: The molar ratio of [Fe2+]/[H2O2] is a critical parameter that needs to be optimized to maximize radical generation and minimize scavenging reactions.

Initial Dye Concentration: As with other AOPs, a higher initial dye concentration can decrease the degradation efficiency.

Light Source (for photo-Fenton): The wavelength and intensity of the light source can significantly influence the rate of the photo-Fenton process.

Chemical Principles and Reaction Kinetics of this compound Degradation via Fenton Chemistry

The degradation of this compound, an azo and anthraquinone-class dye, through Fenton chemistry is a potent advanced oxidation process (AOP). The fundamental principle of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under acidic conditions. These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down the complex and recalcitrant structure of the dye molecule.

The core reactions in the Fenton process are:

Generation of Hydroxyl Radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ neptjournal.com

Regeneration of Ferrous Ions: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

Further Radical Reactions: Fe³⁺ + •OOH → Fe²⁺ + O₂ + H⁺

The hydroxyl radicals attack the chromophoric groups of the this compound molecule, specifically the azo bond (–N=N–) and the aromatic rings of the anthraquinone (B42736) structure. This attack leads to the cleavage of these bonds, resulting in the decolorization of the dye solution and the formation of smaller, often less toxic, organic intermediates. These intermediates can be further oxidized to carbon dioxide, water, and inorganic salts, achieving mineralization.

The degradation of azo dyes by the Fenton process typically follows pseudo-first-order kinetics with respect to the dye concentration, especially in the initial stages of the reaction. researchgate.net The rate of degradation is influenced by several factors, including the initial concentrations of the dye, Fe²⁺, and H₂O₂, as well as the pH of the solution, which is optimally acidic (around pH 3). neptjournal.comresearchgate.net

Table 1: Representative Kinetic Data for Azo Dye Degradation by Fenton's Reagent

Azo DyeReaction OrderApparent Rate Constant (k_ap)Optimal pHReference Conditions
Acid Light Yellow 2GFirst-Order0.04824 s⁻¹3[Dye]=20 mg/L, [Fe²⁺]=0.1 mmol/L, [H₂O₂]=0.6 mmol/L
Reactive Black 5First-OrderNot Specified3Optimal [Fe²⁺]:[H₂O₂]:[dye] ratio of 1:32.9:2.4 (mM)
Dark Blue Reactive Azo DyePseudo-Second-OrderNot SpecifiedNot SpecifiedOptimal molar ratio (dye:Fe²⁺:H₂O₂) of 1:3.9:50
Heterogeneous Fenton Systems for this compound Treatment

While the homogeneous Fenton process is effective, it has drawbacks such as the production of iron sludge and a narrow effective pH range. Heterogeneous Fenton systems overcome these limitations by immobilizing the iron catalyst on a solid support. For the treatment of dyes like this compound, various materials such as zeolites, activated carbon, and silica have been used as supports for iron catalysts. scirp.orgacs.org

The primary advantages of heterogeneous Fenton systems include:

Wider Operating pH: Catalytic activity can be maintained over a broader pH range compared to the strict acidic requirements of the homogeneous process.

Catalyst Reusability: The solid catalyst can be easily recovered from the treated effluent and reused in multiple cycles, reducing operational costs. scirp.org

Reduced Sludge Production: The generation of iron sludge is significantly minimized as the iron is bound to the support.

In a heterogeneous Fenton system, the degradation of this compound occurs at or near the surface of the catalyst. The reaction mechanism involves the adsorption of the dye and hydrogen peroxide onto the catalyst surface, where the iron active sites facilitate the generation of hydroxyl radicals. These radicals then attack the adsorbed dye molecules, leading to their degradation. mdpi.com Studies on azo dyes have shown that heterogeneous Fenton processes can achieve complete decolorization and significant reduction in total organic carbon (TOC), comparable to homogeneous systems. scirp.org

Ozonation and Combined Ozonation Processes for this compound

Oxidative Mechanism of Ozone with this compound

Ozonation is another effective AOP for the degradation of reactive dyes like this compound. The oxidative mechanism of ozone (O₃) proceeds through two primary pathways:

Direct Oxidation: Molecular ozone is a selective oxidant that directly attacks the electron-rich moieties of the dye molecule. In the case of this compound, this includes the azo bond (–N=N–) and activated aromatic rings within its structure. This direct attack is more predominant at acidic pH. mdpi.com The cleavage of the chromophore by molecular ozone is a primary mechanism for decolorization. wits.ac.za

Indirect Oxidation: At higher pH values (alkaline conditions), ozone decomposes in water to form highly reactive and non-selective hydroxyl radicals (•OH). mdpi.com These radicals are more powerful oxidants than molecular ozone and can degrade a wider range of organic compounds, leading to more complete mineralization of the dye.

Both mechanisms can occur simultaneously, with their relative contributions depending on the pH of the solution. mdpi.com The initial attack by either molecular ozone or hydroxyl radicals breaks down the complex dye structure into smaller organic intermediates, which are then further oxidized.

Synergistic Effects in Combined Ozonation-Based this compound Processes

The efficiency of ozonation for degrading this compound can be significantly enhanced by combining it with other processes, leading to synergistic effects. These combined processes often aim to increase the production of hydroxyl radicals, thereby accelerating the degradation rate.

Ozonation/H₂O₂: The addition of hydrogen peroxide to the ozonation process can enhance the formation of hydroxyl radicals, leading to faster and more complete degradation of the dye.

Catalytic Ozonation: The use of catalysts, such as metal oxides or activated carbon, can promote the decomposition of ozone to form hydroxyl radicals. mdpi.com This enhances the degradation of recalcitrant compounds and can lead to a higher degree of mineralization compared to ozonation alone. mdpi.com

Ozonation with Biological Treatment: Using ozonation as a pre-treatment or post-treatment for biological processes can be highly effective. Ozonation can break down the complex structure of this compound, increasing its biodegradability for subsequent biological treatment. consensus.app As a post-treatment, ozonation can remove residual color and recalcitrant organic compounds from biologically treated effluent. nih.gov

These combined approaches often result in higher removal of color and total organic carbon (TOC) in shorter treatment times compared to ozonation alone. consensus.app

Table 2: Advantages of Combined Ozonation Processes for Textile Wastewater Treatment

Combined ProcessSynergistic EffectKey Advantages
Ozonation + ElectrocoagulationEnhanced pollutant removalHigh color removal, reduced ozone dose, lower toxicity. consensus.app
Ozonation + AdsorptionIncreased degradation efficiencyNear-total dye elimination, improved water quality. consensus.app
Ozonation + Biological TreatmentImproved biodegradability and final effluent qualityDegradation of recalcitrant compounds, removal of toxicity. nih.gov

Sonochemical Degradation of this compound

Principles of Sonolysis for this compound Decomposition

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce the decomposition of organic pollutants like this compound in an aqueous solution. The fundamental principle behind sonolysis is acoustic cavitation. acs.orgnih.gov

The process involves the following steps:

Cavitation Bubble Formation: The propagation of ultrasonic waves through the liquid creates alternating cycles of high and low pressure. During the low-pressure cycle, microscopic bubbles form and grow.

Bubble Collapse: During the high-pressure cycle, these bubbles violently collapse.

Hot Spot Formation: The collapse of the cavitation bubbles generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (around 1000 atm). mdpi.com

Radical Generation: Under these extreme conditions, water molecules within and at the interface of the collapsing bubbles undergo thermal dissociation (pyrolysis) to form highly reactive hydroxyl radicals (•OH) and hydrogen atoms (H•). mdpi.comnih.gov

The degradation of this compound then proceeds through several pathways:

Radical Attack: The generated hydroxyl radicals diffuse into the bulk solution and attack the dye molecules, leading to their oxidation and decomposition. This is the primary degradation pathway for non-volatile, hydrophilic dyes. nih.gov

Pyrolysis: Volatile components of the dye or its intermediates can diffuse into the cavitation bubbles and undergo pyrolysis within the high-temperature environment.

Supercritical Water Reactions: At the interface of the collapsing bubble, conditions of supercritical water can exist, which can also contribute to the decomposition of the dye.

Studies on the sonolysis of azo dyes have shown that the primary mechanism of degradation is the attack by hydroxyl radicals on the dye's chromophoric structure. acs.orgnih.govresearchgate.net

Membrane Filtration and Hybrid Technologies for this compound Removal

Membrane filtration technologies are pressure-driven separation processes that utilize semi-permeable membranes to remove contaminants from water. These technologies are particularly well-suited for treating textile industry wastewater, which is often characterized by high concentrations of dissolved solids, intense color, and recalcitrant organic compounds like reactive dyes. When combined with biological or advanced oxidation processes (AOPs), these systems offer enhanced removal efficiency and can achieve a higher quality of treated effluent suitable for reuse.

Nanofiltration and Reverse Osmosis for this compound Separation

Nanofiltration (NF) and Reverse Osmosis (RO) are high-pressure membrane processes capable of separating dissolved solutes, such as dye molecules and salts, from wastewater. The primary removal mechanism is size exclusion, though electrostatic interactions between the membrane surface and dye molecules also play a significant role.

Nanofiltration (NF) operates at lower pressures than RO and has a slightly larger pore size, typically allowing monovalent salts to pass while retaining divalent salts and larger organic molecules like dyes. Studies on various reactive dyes have demonstrated high removal efficiencies. For instance, NF membranes have achieved dye retention rates from 99.4% to 99.9% for different reactive dyes. researchgate.net In tests involving solutions of Reactive Orange and Setazol Red, NF membranes demonstrated high removal efficiencies of 96–99% and 97-98% respectively. iwaponline.com The performance of NF is influenced by operating parameters such as pressure and the specific characteristics of the membrane, including its material and surface charge. researchgate.neticm.edu.pl

Reverse Osmosis (RO) employs the tightest membranes, capable of removing nearly all dissolved solids and impurities from water. netsolwater.comnetsolwater.com Consequently, RO typically exhibits higher dye rejection rates than NF. In a comparative study, RO membranes achieved final dye removal rates of 99.58% for Reactive Black and 99.9% for Reactive Blue, compared to NF membrane removals of 95.67% and 97% for the same dyes under similar conditions. nih.gov The high rejection performance of RO makes it a reliable technology for producing high-quality water from textile dyeing and finishing wastewater, meeting stringent reuse standards. researchgate.netnih.gov The choice between NF and RO often involves a trade-off between the desired permeate quality, operational energy costs, and the goal of recovering salts for reuse. A combined NF-RO process can be suitable for removing residual organics, color, and salt, facilitating water recycling in reactive dye manufacturing processes. researchgate.net

Table 1: Comparative Performance of NF and RO in Reactive Dye Removal This table presents data for various reactive dyes as a proxy for this compound.

Membrane TypeReactive Dye TestedOperating PressureDye Removal Efficiency (%)Source
Nanofiltration (NF)Reactive Black8 bar95.67% nih.gov
Reverse Osmosis (RO)Reactive Black8 bar99.58% nih.gov
Nanofiltration (NF)Reactive Blue8 bar97.00% nih.gov
Reverse Osmosis (RO)Reactive Blue8 bar99.90% nih.gov
Nanofiltration (NF)Setazol Red> 6 bar~98.00% iwaponline.com
Nanofiltration (NF)Reactive OrangeNot Specified96-99% iwaponline.com

Integrated Membrane Bioreactors and Hybrid AOP Systems for this compound Treatment

To move beyond simple separation and achieve degradation of dye molecules, membrane processes are often integrated with biological or chemical oxidation systems. These hybrid approaches can offer more complete and robust treatment solutions.

Integrated Membrane Bioreactors (MBRs) combine biological treatment, typically an activated sludge process, with membrane filtration (microfiltration or ultrafiltration). mdpi.comresearchgate.net This integration allows for high concentrations of biomass, which can enhance the degradation of organic pollutants, and provides complete retention of suspended solids, producing a high-quality effluent. gnest.org For azo dyes, which are characteristic of many reactive dyes, an initial anaerobic or anoxic stage is highly effective for color removal. In this stage, the azo bond (–N=N–) is cleaved, resulting in decolorization. gnest.orgmdpi.com A subsequent aerobic stage can then be used to degrade the resulting aromatic amines. A submerged anaerobic membrane bioreactor (SAMBR) has been shown to achieve over 99% decolorization of wastewater containing Reactive Orange 16. nih.gov Anoxic-aerobic MBR systems are also effective, leveraging the azo bond as an electron acceptor in the anoxic phase to break down the dye molecule. gnest.org

Hybrid Advanced Oxidation Process (AOP) Systems involve coupling membrane filtration with AOPs such as ozonation or photocatalysis. researchgate.netnih.govmdpi.comresearchgate.net AOPs generate highly reactive radicals, like hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize recalcitrant organic compounds into less harmful substances like CO2 and water. mdpi.commdpi.com Integrating AOPs with membrane systems offers synergistic benefits; the membrane retains pollutants, providing more time for oxidation, while the AOP can help mitigate membrane fouling by breaking down organic foulants. researchgate.net This combination is particularly effective for treating wastewater with high concentrations of non-biodegradable dyes. scispace.com For example, combining coagulation and flocculation with a titanium dioxide (TiO2)-modified ultrafiltration membrane has been shown to be effective for the degradation of Reactive Black 5. nih.gov

Table 2: Performance of Hybrid Systems in Azo Dye Wastewater Treatment This table presents data for various azo dyes as a proxy for this compound.

Hybrid System TypeAzo Dye TestedKey Performance MetricEfficiencySource
Submerged Anaerobic MBRReactive Orange 16Decolorization>99% nih.gov
Anoxic-Aerobic MBRGeneral Textile WastewaterCOD Removal80.3% researchgate.net
Anoxic-Aerobic MBRGeneral Textile WastewaterColor Removal58.7% researchgate.net
Ceramic Supported Carbon Membrane BioreactorAcid Orange 7 (monoazo)Decolorization98% mdpi.com
Ceramic Supported Carbon Membrane BioreactorReactive Black 5 (diazo)Decolorization82% mdpi.com

Analytical Methodologies for the Characterization and Monitoring of C.i. Reactive Green 6

Spectroscopic Methods for C.I. Reactive Green 6 Characterization and Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and studying reaction mechanisms in solution. For reactive dyes like this compound, NMR provides critical insights into structural changes, tautomeric equilibria, and reaction kinetics.

Although direct mechanistic studies on this compound using NMR are not extensively documented, research on other azo dyes demonstrates the technique's utility. 1H, 13C, and 15N NMR are employed to investigate the azo-hydrazone tautomerism, a common phenomenon in azo dyes that significantly influences their color and reactivity diva-portal.orgresearchgate.netnih.gov. For instance, studies on benzothiazole azo dyes use 1D and 2D NMR to confirm that the dyes predominantly exist in the Z-hydrazone form, stabilized by intramolecular hydrogen bonds diva-portal.org. Similarly, analysis of thiazolium azo dyes in alkaline solutions using 1H NMR, in conjunction with other spectroscopic methods, has been used to track the hydrolysis mechanism, identifying the loss of a diethylamine group as the dominant initial step acs.org.

In the context of this compound, NMR could be applied to:

Confirm molecular structure: Verify the structure of the synthesized dye and identify impurities.

Study hydrolysis: Monitor the reaction of the dye's reactive groups (e.g., monochlorotriazine or vinyl sulfone) with water by observing changes in the chemical shifts of nearby protons or carbons over time.

Investigate dye-fiber interactions: Analyze the mechanism of covalent bond formation between the dye and cellulosic fibers, providing insights into dyeing efficiency and fixation.

Characterize degradation products: Identify the structures of small molecules formed during degradation processes, complementing data from mass spectrometry uu.nl.

Mechanistic studies in photocatalysis also utilize NMR to monitor reaction profiles and identify key intermediates, an approach that is transferable to the study of dye degradation uni-regensburg.de. The combination of UV-Vis spectroscopy and NMR has proven effective in demonstrating that dye decolorization does not always equate to full molecular degradation, as intact dye molecules can persist even when the color has disappeared uu.nl.

Mass Spectrometry Techniques for this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound, its manufacturing intermediates, and its degradation products or metabolites nih.gov. Due to the low volatility and thermal instability of reactive dyes, MS is typically coupled with liquid chromatography (LC) epa.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Intermediates and Pathways

LC-MS is the cornerstone technique for separating complex mixtures and identifying the components formed during the synthesis, application, and degradation of reactive dyes nih.govresearchgate.net. High-performance liquid chromatography (HPLC) separates the dye, its precursors, isomers, and by-products, which are then ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer doi.org.

Research on analogous reactive dyes, such as C.I. Reactive Black 5, has utilized ion-pairing reversed-phase HPLC coupled with ESI-MS to identify intermediates formed during electrochemical degradation researchgate.net. This approach allows for the detailed characterization of reaction mixture components over time. Similarly, LC-MS has been used to analyze the enzymatic degradation of azo dyes, revealing the formation of phenolic compounds and polymerized products nih.gov.

For this compound, LC-MS would be applied to:

Monitor Synthesis: Track the appearance of intermediates and the final product during the manufacturing process to optimize reaction conditions.

Analyze Hydrolysis Products: Separate and identify products formed when the reactive groups of the dye hydrolyze in water.

Identify Degradation Intermediates: In environmental or wastewater treatment studies, LC-MS can identify the series of intermediate compounds formed as the complex dye molecule is broken down into smaller, simpler structures doi.orgresearchgate.net.

A study on a mixture of commercial reactive dyes, including C.I. Reactive Red 31, employed hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry (HRMS) to successfully separate and identify the dyes and their hydrolysis products without the need for ion-pairing agents wiley.com.

Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Degradation Pathways

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information, making it exceptionally powerful for confirming the identity of unknown compounds and elucidating degradation pathways. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) from the initial mass spectrum is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This fragmentation pattern is often unique to the molecule's structure.

The application of HPLC-MS/MS to the electrochemical degradation of C.I. Reactive Black 5 and C.I. Acid Yellow 9 allowed for the proposal of detailed degradation mechanisms researchgate.netupce.cz. The technique helped identify aromatic products resulting from the cleavage of the azo bond, as well as chlorinated by-products when NaCl was used as the electrolyte researchgate.netupce.cz. By analyzing samples at different treatment times, a pathway can be constructed showing how the parent dye molecule breaks down sequentially.

Table 1: Representative Degradation Products of C.I. Reactive Black 5 Identified by HPLC-MS/MS

Compound / FragmentMolecular Weight (Da)Observed Ions (m/z)Key MS/MS Product Ions (m/z)Proposed Structure/Origin
Initial Dye 991.8990 ([M-H]⁻)910, 830, 808C.I. Reactive Black 5
Product 1 338337257, 156Naphthalene derivative after azo cleavage
Product 2 314313233, 107Benzene (B151609) derivative after azo cleavage
Product 3 372371291, 156Chlorinated naphthalene derivative
This table is illustrative, based on data for the degradation of C.I. Reactive Black 5, a complex diazo reactive dye, demonstrating the type of information obtainable via MS/MS analysis. Data adapted from related studies researchgate.netupce.cz.

This MS/MS approach is directly applicable to this compound to map its breakdown under various conditions (e.g., ozonation, photocatalysis, biological treatment), identifying potentially toxic aromatic amine intermediates and tracking their subsequent degradation nih.gov.

Electrochemical Sensors and Biosensors for this compound Detection

Electrochemical sensors and biosensors offer a promising alternative to traditional chromatographic methods for the rapid, sensitive, and cost-effective detection of dyes in environmental samples aidic.itmdpi.com. These devices measure the electrical response (e.g., current or potential) generated when the target analyte interacts with a specially designed electrode surface.

While sensors specifically designed for this compound are not widely reported, extensive research on sensors for other reactive and azo dyes establishes a clear path for its detection. For instance, a sensor using a glassy carbon electrode modified with acid-functionalized carbon nanotubes was developed for the determination of ethyl violet dye with a detection limit in the nanomolar range acs.org. Another study developed a sensor based on tragacanth gum/chitosan/ZnO nanoprisms for detecting reactive dyes, including Reactive Red 35 and Reactive Black 194, in water researchgate.netopenresearchlibrary.org.

The development of a sensor for this compound would likely involve:

Electrode Modification: Using nanomaterials like graphene, carbon nanotubes, or metal nanoparticles to enhance the electrode's surface area and catalytic activity towards the dye molecule.

Detection Principle: Utilizing voltammetric techniques, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), to measure the oxidation or reduction of the dye's electroactive groups (e.g., the azo bond).

Optimization: Fine-tuning experimental parameters like pH, accumulation time, and potential waveform to achieve the lowest possible detection limit and a wide linear response range.

Table 2: Examples of Electrochemical Sensors for Reactive Dyes

Sensor MaterialTarget DyeTechniqueDetection Limit (LOD)Reference
Graphene-mesoporous TiO₂Orange IIVoltammetry0.92 nM mdpi.com
Tragacanth gum/chitosan/ZnO nanoprismsReactive Red 35Voltammetry25 ppm researchgate.netopenresearchlibrary.org
Acid-functionalized carbon nanotubes/GCEEthyl VioletSWASV0.36 nM acs.org
This table presents examples from the literature for other dyes, illustrating the performance of modern electrochemical sensors.

Sample Preparation and Matrix Effects in this compound Analysis

Accurate analysis of this compound in real-world samples, particularly textile wastewater, is highly dependent on effective sample preparation and the management of matrix effects chromatographytoday.com. The "matrix" refers to all other components in the sample besides the analyte of interest. These components can interfere with the analysis, causing signal suppression or enhancement, which leads to inaccurate quantification chromatographyonline.com.

Sample Preparation: The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. For reactive dyes in aqueous samples, common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method to clean up and concentrate dyes from wastewater. The sample is passed through a cartridge containing a solid sorbent that retains the dye. Interfering salts and polar compounds are washed away, and the dye is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective but often requires larger volumes of organic solvents.

Membrane Filtration: Techniques like microfiltration or ultrafiltration can be used to remove suspended solids and large molecules before further extraction or direct analysis nih.gov.

Matrix Effects: Textile effluents are complex matrices containing high concentrations of salts, surfactants, fixing agents, and other organic matter. These substances can significantly impact LC-MS analysis, particularly the ionization efficiency in the ESI source chromatographytoday.com.

Ion Suppression/Enhancement: High salt concentrations can compete with the analyte for ionization, leading to a suppressed signal (lower reading). Other co-eluting compounds can sometimes enhance the signal.

Mitigation Strategies:

Effective Sample Cleanup: Thorough SPE or LLE is crucial to remove the bulk of interfering components.

Dilution: Simply diluting the sample can reduce the concentration of matrix components, but may also lower the analyte concentration below the detection limit chromatographyonline.com.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix solution that is similar to the actual samples. This helps to compensate for consistent matrix effects.

Internal Standards: A known amount of a structurally similar compound (ideally, an isotopically labeled version of the analyte) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in sample preparation and matrix-induced signal fluctuation.

Proper method validation, including recovery experiments and the assessment of matrix effects, is essential for developing a reliable analytical procedure for this compound in complex environmental samples chromatographytoday.com.

Theoretical and Computational Studies on C.i. Reactive Green 6

Quantum Chemical Calculations of C.I. Reactive Green 6 Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a dye molecule like this compound. rsdjournal.org These methods, rooted in quantum mechanics, provide insights into the electronic structure, which governs the dye's color, reactivity, and stability. By solving approximations of the Schrödinger equation for the molecule, researchers can determine various electronic properties. rsdjournal.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is particularly important as it correlates with the molecule's stability and the wavelength of maximum absorption (λmax), which determines its color. A smaller gap generally implies that the molecule can be excited by lower energy light, resulting in absorption at longer wavelengths.

For a complex molecule such as this compound, which contains both anthraquinone (B42736) and azo chromophoric groups, these calculations can pinpoint the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. This is crucial for understanding its reactivity with textile fibers, such as cellulose (B213188), and its potential degradation pathways. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be mapped, providing a detailed picture of the reactive sites. mdpi.com

Table 1: Illustrative Quantum Chemical Parameters for a Reactive Dye

Note: The following data is representative of typical values for reactive azo dyes and is not based on specific experimental or computational results for this compound.

ParameterValueSignificance
EHOMO -6.5 eVIndicates electron-donating capacity; higher values suggest greater reactivity towards electrophiles.
ELUMO -2.1 eVIndicates electron-accepting capacity; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) 4.4 eVCorrelates with chemical stability and color; a smaller gap often corresponds to a more colored compound.
Dipole Moment 8.5 DMeasures the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and substrates.
Ionization Potential 7.2 eVThe energy required to remove an electron; related to the molecule's antioxidant potential.
Electron Affinity 1.8 eVThe energy released when an electron is added; related to the molecule's oxidizing potential.

Molecular Dynamics Simulations of this compound Interactions with Substrates and Solvents

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a dynamic view of its interactions with its environment, such as water molecules (solvent) and cellulose chains (substrate). These simulations model the atomistic-level forces and resulting motions, offering insights that are not accessible through static calculations. 193.6.1

In the context of dyeing, MD simulations can elucidate how a dye molecule like this compound approaches and binds to a cellulose fiber. Researchers can analyze the trajectory of the dye molecule, its orientation at the fiber surface, and the specific intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov This information is vital for understanding the efficiency of the dyeing process and the fastness properties of the dyed fabric.

Furthermore, MD simulations are invaluable for studying the role of the solvent. The hydration shell of the dye molecule—the layer of water molecules immediately surrounding it—can be characterized. The simulations can show how these water molecules mediate the interaction between the dye and the substrate, and how they are displaced as the dye adsorbs onto the surface. The interaction energy between the dye and the substrate can be calculated, providing a quantitative measure of the binding affinity. nih.gov

Table 2: Representative Interaction Energies from MD Simulations for a Dye-Cellulose System

Note: This data is illustrative and represents the type of results obtained from MD simulations of dye-substrate interactions, not specific values for this compound.

Interaction ComponentEnergy (kcal/mol)Description
Total Interaction Energy -125.5The overall strength of the binding between the dye and the cellulose substrate. A more negative value indicates stronger binding.
Van der Waals Energy -85.2Contribution from non-polar interactions, crucial for the adsorption of large aromatic parts of the dye onto the substrate.
Electrostatic Energy -40.3Contribution from the attraction between charged or polar groups on the dye (e.g., sulfonate groups) and the substrate.
Hydrogen Bonding Energy -15.8Specific contribution from hydrogen bonds formed between the dye and hydroxyl groups of cellulose, enhancing binding affinity.

Density Functional Theory (DFT) Applications in this compound Degradation Mechanism Prediction

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for investigating chemical reactions, including the degradation of organic pollutants like reactive dyes. mdpi.com DFT calculates the electronic structure of molecules based on the electron density, which is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger molecules and more complex reaction pathways. researchgate.net

In the context of this compound, DFT can be used to predict the mechanisms of its degradation through various advanced oxidation processes (AOPs), such as reactions with hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−). mdpi.com Researchers can model the reaction pathways by identifying the transition states and intermediates involved in the breakdown of the dye molecule. By calculating the activation energies for different potential reaction steps, the most favorable degradation pathway can be determined.

For example, DFT calculations can identify the most vulnerable sites on the this compound molecule for radical attack. This could be the azo linkage (-N=N-), which is often a primary target for cleavage, leading to decolorization, or the aromatic rings of the anthraquinone and benzene (B151609) structures. The calculations can predict the subsequent reaction products, which is essential for assessing the environmental impact of the degradation process and ensuring the complete mineralization of the dye into harmless substances like CO2 and H2O. researchgate.net

Table 3: Illustrative DFT-Calculated Activation Energies for Dye Degradation by Hydroxyl Radical

Note: The values presented are hypothetical and serve to illustrate the kind of data generated by DFT studies on dye degradation mechanisms. They are not specific to this compound.

Proposed Degradation StepReaction SiteActivation Energy (kcal/mol)Implication
Hydroxyl Radical Addition Azo Bond (-N=N-)10.5A low activation energy suggests this is a likely initial step in the degradation, leading to rapid decolorization.
Hydrogen Abstraction Anthraquinone Ring18.2A higher energy barrier indicates this pathway is less favorable than the attack on the azo bond.
Hydroxyl Radical Addition Benzene Ring15.8An intermediate barrier, suggesting this site may be attacked after the initial, more reactive sites.
Ring Opening Cleaved Intermediate25.1A significant energy barrier, indicating that the breakdown of the aromatic rings is a slower, rate-limiting step in the overall mineralization process.

Computational Modeling of this compound Adsorption Processes

Computational modeling of adsorption processes provides a molecular-level understanding of how dye molecules are removed from aqueous solutions by various adsorbent materials. nih.gov These models, often combining quantum mechanics (like DFT) and molecular mechanics (like MD), can predict the adsorption capacity of different materials for this compound and elucidate the underlying mechanisms. nih.gov

These computational approaches can screen potential adsorbents by calculating the binding energy between the dye molecule and the adsorbent surface (e.g., activated carbon, zeolites, or novel nanomaterials). researchgate.net The models can reveal the preferred orientation of the adsorbed dye molecule and the nature of the interactions—whether they are physical (physisorption) involving weaker forces like van der Waals, or chemical (chemisorption) involving the formation of covalent bonds. nih.gov

By simulating the adsorption process under different conditions (e.g., varying pH or temperature), these models can help optimize the parameters for wastewater treatment. For instance, calculations can show how the charge of the dye molecule and the adsorbent surface change with pH, affecting the electrostatic interactions and, consequently, the adsorption efficiency. The free energy of adsorption (ΔGads) can be calculated to determine the spontaneity of the process. nih.gov

Table 4: Example of Computed Adsorption Parameters for a Reactive Dye on an Adsorbent Surface

Note: This table contains representative data from computational adsorption studies and is not specific to this compound.

ParameterValueSignificance
Adsorption Energy (Eads) -45.5 kcal/molA strong negative value indicates a favorable and stable adsorption of the dye onto the material's surface.
Gibbs Free Energy of Adsorption (ΔGads) -12.8 kcal/molA negative value confirms that the adsorption process is spontaneous under the simulated conditions. researchgate.net
Adsorption Distance 3.2 ÅThe equilibrium distance between the dye molecule and the adsorbent surface, indicating the proximity of the interaction.
Charge Transfer 0.15 e-Indicates the extent of electron transfer between the dye (adsorbate) and the adsorbent, suggesting a degree of chemical interaction.

Emerging Research Frontiers and Future Perspectives on C.i. Reactive Green 6

Development of Sustainable Synthesis Routes for Reactive Dyes

The conventional synthesis of reactive dyes is often energy-intensive and relies on petroleum-based intermediates, generating considerable waste. textilelearner.netpburch.net Research is now moving towards "green chemistry" principles to mitigate this environmental impact. textilelearner.net A primary goal is to prevent waste formation at the source, which is considered more advantageous than treating waste after it has been created. textilelearner.net

Key areas of development applicable to dyes like C.I. Reactive Green 6 include:

Use of Greener Solvents: A significant advancement is the replacement of water with non-nucleophilic green solvents in the dyeing process. researchgate.net This approach can eliminate dye hydrolysis, a major issue with reactive dyes that leads to large volumes of contaminated wastewater. researchgate.net By preventing hydrolysis, the need for extensive "wash-off" processes is reduced, conserving significant amounts of water and energy. researchgate.net

Energy and Water Efficiency: Innovations are focused on reactive dyeing processes that require less water and energy. meghmaniglobal.com Techniques such as cold pad-batch dyeing are being explored to achieve more resource-efficient outcomes. advancetextile.net Some manufacturers have developed low-salt reactive dyes that improve dye fixation and reduce the amount of electrolyte needed in the dyebath, resulting in less residual dye in effluents. textilelearner.net

Biotechnology and Renewable Feedstocks: There is a growing interest in using biotechnology to produce dyes and their precursors from renewable starting materials. rsc.org This involves leveraging fermentation processes and enzymatic reactions to create dye molecules, which could lead to more biodegradable products and a more sustainable manufacturing chain. rsc.org Cationic, nucleophilic polymers can be used to treat cellulose (B213188), allowing dyeing to occur at a neutral pH without the need for electrolyte additives. textilelearner.net

Advanced Hybrid Systems for Enhanced this compound Remediation

Treating wastewater containing reactive dyes is challenging due to their high stability and solubility in water. researchgate.net Advanced Oxidation Processes (AOPs) are gaining traction, and hybrid systems that combine multiple AOPs or couple them with other methods are proving to be particularly effective. researchgate.netscispace.com Combining processes can enhance the generation of highly reactive free radicals, such as hydroxyl radicals, which can break down complex dye molecules. scispace.commdpi.com

Several hybrid systems are under investigation for the remediation of reactive dyes:

Adsorption-Photocatalysis: This two-pronged approach first uses an adsorbent material to capture dye molecules from the water, concentrating them on a surface. mdpi.com Then, a photocatalyst, often a semiconductor like titanium dioxide (TiO2), is activated by light to generate radicals that degrade the adsorbed dye. mdpi.comresearchgate.netuow.edu.au For instance, magnetic activated carbon (MAC) nanoparticles coated with an organic hybrid of silicotungstic acid have been shown to selectively adsorb dyes like methylene (B1212753) blue and then photocatalytically degrade them under sunlight. researchgate.net Similarly, Fe-doped layered double hydroxides have demonstrated the ability to remove Direct Blue 71 dye through a combination of adsorption and photocatalysis, achieving over 80% removal in 120 minutes. mdpi.com

Coupled AOPs: Systems that combine different AOPs, such as ozonation with UV/H2O2 treatment, can lead to enhanced reaction kinetics. uow.edu.au Pre-ozonation can break down components that absorb UV light, thereby increasing the penetration of UV rays and accelerating the subsequent H2O2-UV treatment. uow.edu.au

Below is a table summarizing the performance of different hybrid remediation systems on various dyes, indicating their potential applicability for this compound.

Table 1: Performance of Advanced Hybrid Remediation Systems for Dyes
Hybrid System Target Dye(s) Key Findings
Adsorption / Photocatalysis (Fe-Doped Layered Double Hydroxides) Direct Blue 71 Reached 81% dye removal at 120 minutes. mdpi.com
Adsorption / Photocatalysis (Magnetic Activated Carbon with Silicotungstate Hybrid) Methylene Blue, Methyl Orange, Rhodamine B Selectively adsorbs and photocatalytically degrades dyes under sunlight, visible, and UV irradiation; can be magnetically recovered and reused. researchgate.net
Membrane / Photocatalysis General Dyes Prevents the need to separate ultrafine catalysts from treated liquid and the membrane can act as a support for the photocatalyst. scispace.com
Pre-Ozonation + H2O2/UV General Dyes Pre-ozonation enhances subsequent UV-based treatment by increasing UV penetration. uow.edu.au

Novel Biosorbents and Enzymatic Systems for this compound Biotransformation

Bioremediation offers an eco-friendly and cost-effective alternative to conventional chemical and physical treatment methods. scispace.com This field explores the use of biological materials (biosorbents) to adsorb dyes and enzymes to catalyze their degradation.

Novel Biosorbents: A wide range of low-cost biological materials are being investigated for their ability to remove reactive dyes from wastewater. These materials, known as biosorbents, include agricultural waste, algae, fungi, and bacteria. nih.gov The process of biosorption is often efficient due to the simple design and ease of operation. nih.govnih.gov For example, the green alga Lychaete pellucida has been identified as a novel and effective biosorbent for the removal of several reactive azo dyes, including Reactive Green 12. nih.gov Under optimal conditions (pH 8, 2 g/L biosorbent), it achieved approximately 95% removal of the tested dyes. nih.gov Other materials like citrus peel waste and Hyparrhenia hirta grass have also shown promise. nih.govresearchgate.net

Table 2: Examples of Novel Biosorbents for Reactive Dye Removal

Biosorbent Target Dye(s) Maximum Adsorption Capacity (q_m) Optimal Conditions
Lychaete pellucida (Green Alga) Reactive Green 12, Reactive Blue 4, Reactive Red 120 ~95% removal pH 8, 2 g/L biosorbent, 120 min contact time, 25°C. nih.gov
Hyparrhenia hirta (Grass) Reactive Yellow HE-4G - Adsorption is higher at lower pH and decreases as pH increases. researchgate.net
Citrus Waste Biomass Reactive Blue 19, Reactive Blue 49 - -
Symphoricarpus albus Reactive Red 45 6.22 x 10⁻⁵ mol/g -

Enzymatic Systems: Certain enzymes, particularly oxidoreductases like laccases and peroxidases, can effectively decolorize and degrade synthetic dyes. scispace.comfrontiersin.orgmdpi.com These enzymes act as biocatalysts, breaking down the complex chromophores of the dyes into simpler, often less toxic, compounds. scispace.comfrontiersin.org Laccases, which are multi-copper oxidases found in many fungi, can oxidize a broad spectrum of dyes. scispace.commdpi.com The degradation of azo dyes by laccases typically begins with an asymmetric cleavage of the azo bond (-N=N-). scispace.com To improve stability and reusability, laccases can be immobilized on various supports, including magnetic nanoparticles, which allows for easy separation from the reaction medium. frontiersin.orgmdpi.com Fungal strains such as Trichoderma atroviride and Cerrena sp. have been shown to produce laccases capable of degrading reactive dyes. scispace.comnih.gov

Miniaturized Analytical Devices for On-site this compound Monitoring

Effective management of textile wastewater requires rapid and accurate monitoring of dye concentrations. Traditional analytical methods are often lab-based, time-consuming, and not suitable for on-site analysis. To address this, research is focused on developing miniaturized and portable analytical devices, particularly electrochemical sensors. researchgate.netopenresearchlibrary.org

These sensors work by measuring the current generated from the oxidation or reduction of the target dye molecule at an electrode surface. mdpi.com The magnitude of the current is proportional to the dye's concentration. mdpi.com To enhance sensitivity and selectivity, the working electrodes are often modified with nanomaterials. mdpi.comacs.org

Key features of emerging electrochemical sensors for reactive dyes include:

High Sensitivity: Modifications with materials like carbon nanotubes or zinc oxide (ZnO) nanoprisms create a larger surface area and superior catalytic activity, enabling the detection of very low dye concentrations. researchgate.netacs.orgnih.gov For example, a sensor using a glassy carbon electrode modified with acid-functionalized carbon nanotubes achieved a limit of detection for ethyl violet dye down to 0.36 nM. nih.gov

Rapid Response: These devices can provide real-time or near-real-time measurements. A sensor based on tragacanth gum/chitosan/ZnO nanoprisms was able to detect 25 ppm of Reactive Red 35 within one minute. researchgate.netopenresearchlibrary.org

Portability: The goal is to develop small, low-cost devices that can be used directly at the industrial site for continuous monitoring of effluent quality.

While specific sensors for this compound are still in development, the principles and materials used for detecting other reactive dyes, such as Reactive Red 35 and ethyl violet, demonstrate the viability of this technology. researchgate.netopenresearchlibrary.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools to accelerate research and optimize processes related to reactive dyes. mdpi.com These computational techniques can analyze complex datasets to identify patterns, predict outcomes, and guide experimental design, saving time and resources. tandfonline.comresearchgate.net

Applications of AI and ML in reactive dye research include:

Optimizing Dyeing Processes: ML models can predict the final color of a fabric while it is still wet, a significant challenge in textile manufacturing. ncsu.edu By training neural networks on visual data of wet and dry fabric samples, researchers have developed models that can predict the final dry shade with high accuracy, potentially reducing waste from color errors. ncsu.edu AI can also determine the minimal amount of water, dyes, and chemicals needed for a specific color outcome, leading to significant reductions in water usage and wastewater generation. sustainability-directory.com

Predicting Remediation Efficiency: AI algorithms are used to model and predict the performance of various wastewater treatment processes. researchgate.net For instance, machine learning can forecast the efficiency of photocatalytic degradation of dyes by analyzing factors like catalyst type, dye concentration, and irradiation time. tandfonline.comrsc.orgmdpi.com This allows for the optimization of treatment conditions without extensive trial-and-error experiments. tandfonline.com Similarly, ML models have been developed to predict the adsorption capacity of different biosorbents for dyes based on their physical and chemical characteristics. researchgate.netnih.gov

Accelerating Material and Dye Discovery: AI can be used to predict the properties of new molecules, including their spectral characteristics. mdpi.com This data-driven approach can rapidly screen potential new dye structures with desired colors and performance attributes, accelerating the development of novel, more sustainable dyes. mdpi.com

Q & A

Q. How can interdisciplinary collaborations enhance the development of this compound-based functional materials?

  • Methodological Answer : Form teams integrating synthetic chemists, material scientists, and computational biologists. Use design-of-experiments (DoE) methodologies to optimize multi-variable systems (e.g., dye-polymer composites). Share data via cloud-based platforms with version control to ensure transparency and reproducibility .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving the ecological release of this compound?

  • Methodological Answer : Adhere to the Nagoya Protocol for biodiversity impact assessments. Conduct risk-benefit analyses under institutional biosafety committees (IBCs). Disclose potential conflicts of interest in publications, particularly if funding originates from industrial stakeholders .

Q. How should researchers document failed experiments involving this compound to support open science initiatives?

  • Methodological Answer : Publish negative results in open-access repositories like Zenodo with detailed metadata. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets. Include failure analysis sections in manuscripts to guide future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.